1-(2-Amino-5-(methylthio)phenyl)propan-1-one

Catalog No.
S14172369
CAS No.
124623-17-2
M.F
C10H13NOS
M. Wt
195.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Amino-5-(methylthio)phenyl)propan-1-one

CAS Number

124623-17-2

Product Name

1-(2-Amino-5-(methylthio)phenyl)propan-1-one

IUPAC Name

1-(2-amino-5-methylsulfanylphenyl)propan-1-one

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

InChI

InChI=1S/C10H13NOS/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3

InChI Key

UDYLKXFHZDFELT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)SC)N

1-(2-Amino-5-(methylthio)phenyl)propan-1-one is an organic compound characterized by its unique structural features, which include an amino group, a methylthio group, and a ketone functional group. Its molecular formula is C10H13NOS, and it has a molecular weight of approximately 195.28 g/mol. The presence of these functional groups contributes to its potential reactivity and biological activity, making it a subject of interest in both organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Nucleophilic Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions, where they may replace leaving groups in other compounds.
  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions allow for the modification of the compound's structure, potentially leading to the development of new derivatives with enhanced properties.

The biological activity of 1-(2-Amino-5-(methylthio)phenyl)propan-1-one has been explored in various studies. The compound exhibits potential pharmacological properties, particularly in relation to enzyme modulation and receptor interactions. The amino group can form hydrogen bonds with biological receptors, while the ketone moiety may participate in covalent bonding with target biomolecules. This interaction profile suggests that the compound could influence various biological pathways, making it a candidate for further research in therapeutic applications.

The synthesis of 1-(2-Amino-5-(methylthio)phenyl)propan-1-one typically involves the reaction of 2-amino-5-(methylthio)benzaldehyde with a suitable ketone under controlled conditions. Common solvents for this reaction include ethanol or methanol, and catalysts may be employed to enhance reaction rates. Purification methods such as recrystallization or chromatography are often utilized to achieve high purity levels in the final product.

Example Synthesis Route

  • Starting Material: 2-amino-5-(methylthio)benzaldehyde.
  • Reagent: Propan-1-one.
  • Conditions: Reaction under acidic or basic conditions with appropriate temperature control.
  • Purification: Recrystallization from suitable solvents.

1-(2-Amino-5-(methylthio)phenyl)propan-1-one has various applications across different fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
  • Organic Synthesis: The compound is used in the development of more complex organic molecules due to its reactive functional groups.
  • Biological Studies: It can be utilized to study enzyme inhibition and receptor-ligand interactions.

Studies on 1-(2-Amino-5-(methylthio)phenyl)propan-1-one have focused on its interaction with biological targets. The amino group facilitates hydrogen bonding, while the methylthio group enhances lipophilicity, potentially affecting cellular uptake and distribution. Research indicates that this compound can modulate enzyme activities and receptor functions, suggesting its utility in therapeutic contexts.

Several compounds share structural similarities with 1-(2-Amino-5-(methylthio)phenyl)propan-1-one. Below is a comparison highlighting their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
1-(3-Amino-5-(methylthio)phenyl)propan-2-oneContains a different positional isomer of the amino groupExhibits distinct reactivity due to structural differences
1-(2-Amino-6-(methylthio)phenyl)propan-1-oneHas an amino group at a different position on the aromatic ringUnique interaction profiles based on positioning
1-(3-Amino-4-methylthiophenyl)-propan-1-oneContains a methyl group adjacent to the methylthio groupAlters steric hindrance and electronic properties

These comparisons illustrate how variations in structure can lead to differences in chemical reactivity and biological activity, underscoring the uniqueness of 1-(2-Amino-5-(methylthio)phenyl)propan-1-one within this class of compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

195.07178521 g/mol

Monoisotopic Mass

195.07178521 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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